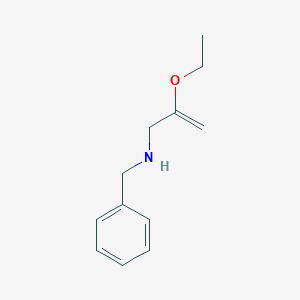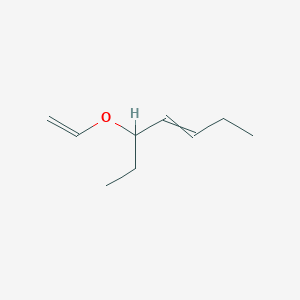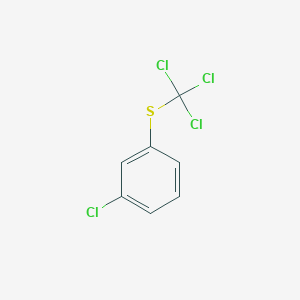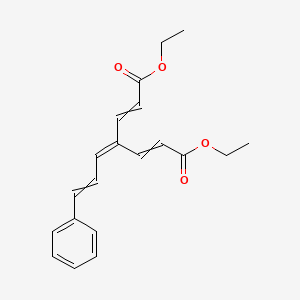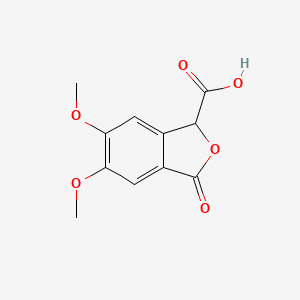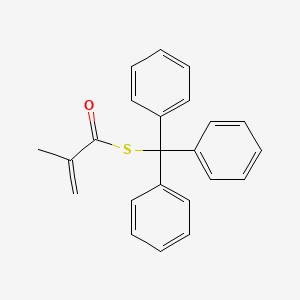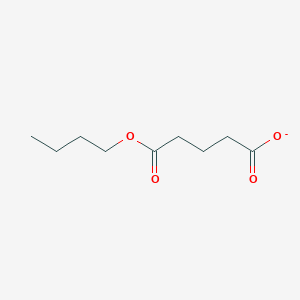
5-Butoxy-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxy-5-oxopentanoate is an organic compound with the molecular formula C9H16O4. . This compound is characterized by its butoxy group attached to a pentanoate backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Butoxy-5-oxopentanoate typically involves esterification reactions. One common method is the reaction of glutaric acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butoxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed.
Major Products Formed
Oxidation: Glutaric acid derivatives.
Reduction: Butoxy alcohols.
Substitution: Various substituted pentanoates.
Applications De Recherche Scientifique
5-Butoxy-5-oxopentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 5-Butoxy-5-oxopentanoate involves its interaction with various molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxopentanoic acid: Shares a similar backbone but lacks the butoxy group.
5-Butoxy-3-hydroxy-5-oxopentanoate: Contains an additional hydroxyl group, making it more reactive in certain conditions.
Uniqueness
5-Butoxy-5-oxopentanoate is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
93504-86-0 |
|---|---|
Formule moléculaire |
C9H15O4- |
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
5-butoxy-5-oxopentanoate |
InChI |
InChI=1S/C9H16O4/c1-2-3-7-13-9(12)6-4-5-8(10)11/h2-7H2,1H3,(H,10,11)/p-1 |
Clé InChI |
UGWQNYIVMNOSRS-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC(=O)CCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
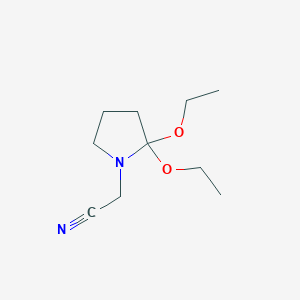
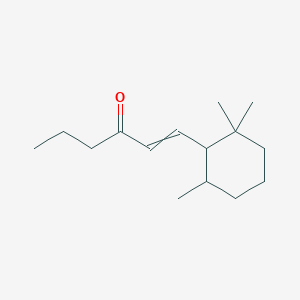
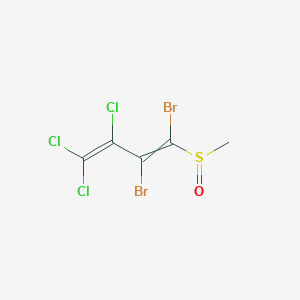
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
